molecular formula C8H4ClF2NOS B1460005 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole CAS No. 1261629-26-8

2-Chloro-7-(difluoromethoxy)benzo[d]thiazole

Cat. No. B1460005
CAS RN: 1261629-26-8
M. Wt: 235.64 g/mol
InChI Key: WUXHUZJAPXOFBN-UHFFFAOYSA-N
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Description

“2-Chloro-7-(difluoromethoxy)benzo[d]thiazole”, also known as CFM-2, is a chemical compound that is of increasing interest in scientific research due to its potential applications in various fields. It is a part of the thiazole family, which are organic five-aromatic ring compounds with a general formula of C3H3NS .


Synthesis Analysis

The synthesis of thiazoles, including “this compound”, involves several artificial paths and varied physico-chemical factors . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H4ClF2NOS. The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Thiazoles show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds similar to 2-Chloro-7-(difluoromethoxy)benzo[d]thiazole have been synthesized for pharmacological evaluation. For instance, a series of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles have been developed and tested for in vivo analgesic and anti-inflammatory activities, with some compounds exhibiting moderate activities (Bannimath et al., 2010).

Anticancer Research

Derivatives of this compound have been investigated for their anticancer potential. A novel series of benzothiazole derivatives synthesized by reacting 7-chloro-6-fluoro-2-(4-nitrophenyl)benzo[d]thiazole with substituted aniline followed by reduction showed in vitro cytotoxicity against various cancer cell lines (Bolakatti et al., 2014).

Material Science Applications

In the field of material science, benzo[d][1,2,3]thiadiazole derivatives have been implemented in the realization of organic semiconductors for applications in transistors, solar cells, photodetectors, and thermoelectrics. These studies illustrate the versatility of benzo[d]thiazole derivatives in constructing high-performance optoelectronic semiconductors (Chen et al., 2016).

Antimicrobial Activity

Some tricyclic benzo[d]thiazole derivatives have been synthesized and screened for their antibacterial activity against various bacterial species, showcasing good antibacterial activity. This highlights the potential use of this compound derivatives in developing new antimicrobial agents (Al-Smaism et al., 2013).

Corrosion Inhibition

Moreover, thiazole derivatives have shown efficacy as corrosion inhibitors for steel in hydrochloric acid solutions, indicating their potential for industrial applications in protecting metals against corrosion (Yadav et al., 2015).

Mechanism of Action

are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . The biological activity of benzothiazoles can be influenced by the type and position of substituents on the benzothiazole ring .

The mechanism of action of benzothiazoles often involves interactions with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact mode of action can vary depending on the specific compound and its targets .

The biochemical pathways affected by benzothiazoles can also vary widely. Some benzothiazoles may inhibit enzymes involved in critical cellular processes, while others may interact with cellular receptors to modulate signal transduction pathways .

The pharmacokinetics of benzothiazoles, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure and the route of administration. For example, the presence of certain substituents on the benzothiazole ring may enhance or reduce the compound’s bioavailability .

The result of action of benzothiazoles can include effects at the molecular and cellular levels, such as inhibition of enzyme activity, modulation of cellular signaling, or induction of cell death. These effects can contribute to the compound’s overall biological activity .

The action environment , including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzothiazoles .

Biochemical Analysis

Biochemical Properties

2-Chloro-7-(difluoromethoxy)benzo[d]thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, which can lead to alterations in metabolic pathways. The compound’s interaction with proteins can affect protein folding and function, potentially leading to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to interact with enzymes and proteins is central to its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

2-chloro-7-(difluoromethoxy)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXHUZJAPXOFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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